(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
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Overview
Description
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetoxymethyl, benzyloxycarbonyl, and bis(benzyloxy)phosphoryl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of hydroxyl groups, followed by the introduction of acetoxymethyl and benzyloxycarbonyl groups. The final steps involve the phosphorylation of the tetrahydro-2H-pyran ring and the deprotection of intermediate compounds to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtaining high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace functional groups with other desired groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a prodrug or drug delivery agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R,6S)-2-(Hydroxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Monoacetate
Uniqueness
The uniqueness of (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C34H38NO13P |
---|---|
Molecular Weight |
699.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H38NO13P/c1-23(36)41-22-29-31(45-24(2)37)32(46-25(3)38)30(35-34(39)42-19-26-13-7-4-8-14-26)33(47-29)48-49(40,43-20-27-15-9-5-10-16-27)44-21-28-17-11-6-12-18-28/h4-18,29-33H,19-22H2,1-3H3,(H,35,39)/t29-,30-,31-,32-,33+/m1/s1 |
InChI Key |
XRYQUBQURZXSCF-UPYFENACSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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